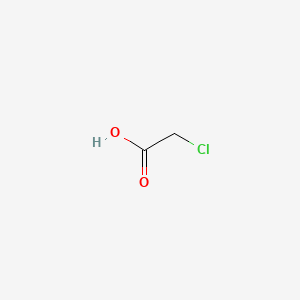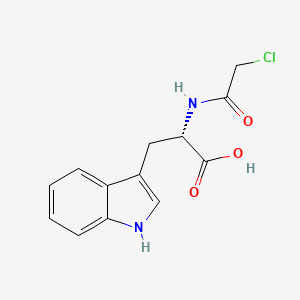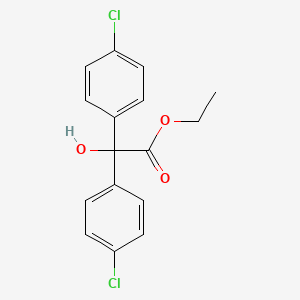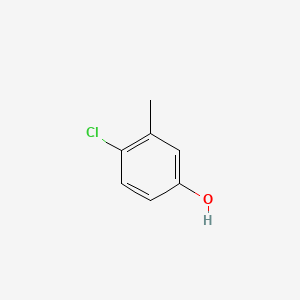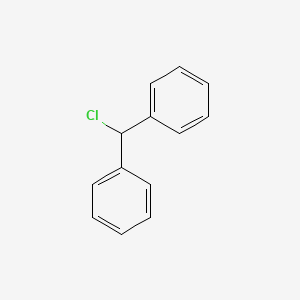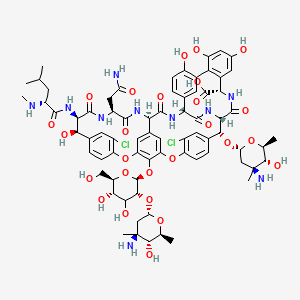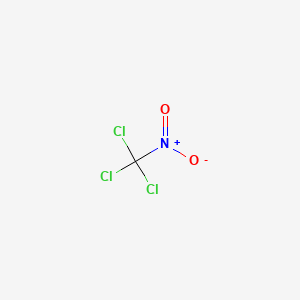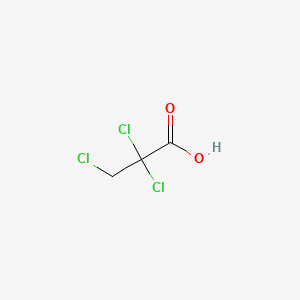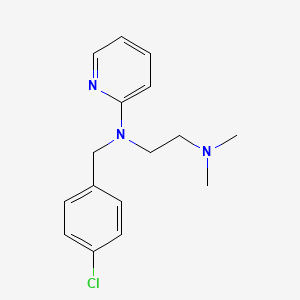
Cefpimizole
Descripción general
Descripción
Cefpimizole es un antibiótico cefalosporínico de tercera generación desarrollado por Ajinomoto en Japón. Es conocido por su amplio espectro de actividad contra bacterias grampositivas y gramnegativas. Este compuesto es particularmente eficaz en el tratamiento de infecciones causadas por bacterias que son resistentes a otros antibióticos .
Aplicaciones Científicas De Investigación
Cefpimizole ha sido estudiado extensamente por sus aplicaciones en varios campos:
Química: Usado como un compuesto modelo para estudiar la reactividad de las cefalosporinas.
Biología: Investigado por sus efectos en la síntesis de la pared celular bacteriana y los mecanismos de resistencia.
Medicina: Aplicado en el tratamiento de infecciones, particularmente las causadas por bacterias resistentes.
Industria: Utilizado en el desarrollo de nuevos antibióticos y como un estándar de referencia en métodos analíticos
Mecanismo De Acción
Cefpimizole ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) ubicadas dentro de la pared celular bacteriana, inhibiendo las etapas finales de la síntesis de peptidoglicano. Esto lleva al debilitamiento de la pared celular y, en última instancia, a la lisis de la célula bacteriana. Los principales objetivos moleculares son las PBP, y las vías involucradas incluyen la inhibición de las reacciones de transpeptidación y carboxipeptidación .
Análisis Bioquímico
Biochemical Properties
Cefpimizole interacts with penicillin-binding proteins (PBPs), which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . By inhibiting these PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Cellular Effects
This compound’s primary cellular effect is the disruption of bacterial cell wall synthesis, which leads to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of Gram-positive and Gram-negative bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PBPs . These proteins are essential for the cross-linking step in peptidoglycan synthesis. When this compound binds to these proteins, it prevents them from performing their role, thereby inhibiting the synthesis of peptidoglycan and disrupting the bacterial cell wall .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) .
Metabolic Pathways
The primary route of elimination for this compound is the renal route, with approximately 80% of the administered dose excreted as the parent compound
Transport and Distribution
This compound is distributed in the body following a two-compartment model . The total body clearance was 118.6 +/- 20.2 ml/min, and the renal clearance was 96.2 +/- 17.3 ml/min . This suggests that this compound is primarily transported and distributed via the circulatory system and eliminated through the kidneys .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de cefpimizole implica múltiples pasos, comenzando desde la estructura central de cefalosporina. El proceso normalmente incluye la acilación del grupo amino en la posición 7 del núcleo de cefalosporina con un agente acilante adecuado Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones .
Métodos de Producción Industrial
La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación. La producción también incluye estrictas medidas de control de calidad para garantizar la consistencia y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Cefpimizole experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en el átomo de azufre en el anillo de tiazolidina.
Reducción: El grupo carbonilo en el núcleo de cefalosporina puede reducirse bajo condiciones específicas.
Sustitución: Se pueden introducir varios sustituyentes en la posición 3 del núcleo de cefalosporina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios haluros orgánicos para las reacciones de sustitución. Las condiciones a menudo involucran temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas. Por ejemplo, la oxidación puede conducir a derivados de sulfóxido, mientras que la sustitución puede introducir nuevos grupos funcionales que mejoran la actividad del antibiótico .
Comparación Con Compuestos Similares
Cefpimizole se compara con otras cefalosporinas de tercera generación como la cefotaxima y la cefoperazona. Si bien todos estos compuestos comparten una estructura central y un mecanismo de acción similares, this compound es único en su espectro de actividad más amplio y mayor estabilidad contra las betalactamasas. Esto lo hace particularmente efectivo contra cepas bacterianas resistentes .
Lista de Compuestos Similares
- Cefotaxima
- Cefoperazona
- Ceftriaxona
- Ceftazidima
This compound destaca por su anillo de imidazol único, que mejora su afinidad de unión a las PBP y aumenta su resistencia a la degradación por betalactamasas .
Propiedades
IUPAC Name |
2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMRLHZGOBKAN-KAWPREARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84880-03-5 | |
| Record name | Cefpimizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84880-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpimizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFPIMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefpimizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



